Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate
Description
Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate is a synthetic compound characterized by a methyl ester group at the benzoate position, a nitro substituent at the ortho position, and a sulfur-linked (sulfanyl) 2-chloro-4-(trifluoromethyl)phenyl moiety.
Properties
CAS No. |
61405-48-9 |
|---|---|
Molecular Formula |
C15H9ClF3NO4S |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
methyl 5-[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl-2-nitrobenzoate |
InChI |
InChI=1S/C15H9ClF3NO4S/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 |
InChI Key |
DDHHWTSFMQJGTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)thiophenol with methyl 5-bromo-2-nitrobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of the reduced benzoate derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (ACJ)
Key Differences :
- Functional Group: ACJ replaces the sulfanyl (S-) linkage with a phenoxy (O-) group and lacks the methyl ester, existing as a free carboxylic acid .
- However, esterification in the target compound may prolong environmental persistence due to slower hydrolysis .
- Structural Impact : The sulfanyl group in the target compound introduces greater lipophilicity, which could enhance membrane penetration in target organisms.
| Property | Methyl 5-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate | ACJ |
|---|---|---|
| Linkage | Sulfanyl (S-) | Phenoxy (O-) |
| Solubility | Lower water solubility (ester) | Higher water solubility (carboxylic acid) |
| Bioavailability | Likely improved foliar absorption | Systemic distribution via vasculature |
Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)
Key Differences :
- Functional Group: Acifluorfen is structurally analogous to ACJ but lacks the sulfanyl linkage and methyl ester. It is a commercial herbicide targeting protoporphyrinogen oxidase (PPO) in weeds .
- Activity Profile : The free carboxylic acid in acifluorfen allows for rapid ionization, enhancing its interaction with plant enzymes. The methyl ester in the target compound may act as a proherbicide, requiring enzymatic hydrolysis to release the active acid form .
| Property | This compound | Acifluorfen |
|---|---|---|
| Ionization State | Neutral (ester) | Anionic (carboxylic acid) |
| Mode of Action | Proherbicide (ester hydrolysis required) | Direct PPO inhibition |
| Environmental Persistence | Likely longer half-life | Shorter half-life due to ionization |
Fomesafen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide)
Key Differences :
- Functional Group: Fomesafen replaces the sulfanyl group with a phenoxy linkage and incorporates a methylsulfonylamide moiety instead of the methyl ester .
- Stability : The sulfonamide group in fomesafen confers resistance to hydrolysis, making it more stable in alkaline soils compared to the target compound’s ester group, which is prone to enzymatic or chemical degradation .
| Property | This compound | Fomesafen |
|---|---|---|
| Hydrolysis Sensitivity | High (ester) | Low (sulfonamide) |
| Soil Persistence | Moderate | High |
| Target Specificity | Broader (potential multi-site action) | Specific to PPO enzymes |
Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate
Key Differences :
- Substituents: This analogue features a dichlorophenoxy group instead of the trifluoromethyl-chlorophenyl-sulfanyl moiety .
| Property | This compound | Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate |
|---|---|---|
| Electron Withdrawal | Strong (CF₃) | Moderate (Cl) |
| Lipophilicity | Higher (CF₃ and S-linkage) | Lower (Cl and O-linkage) |
Biological Activity
Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate, with the molecular formula , is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 391.7 g/mol
- CAS Number : 61405-48-9
- IUPAC Name : this compound
The compound features a trifluoromethyl group, a nitrobenzoate moiety, and a chlorophenyl sulfanyl group, which contribute to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Reagents : 2-chloro-4-(trifluoromethyl)thiophenol and methyl 5-bromo-2-nitrobenzoate.
- Conditions : Reaction under basic conditions (e.g., potassium carbonate) in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 (pancreatic) | 0.051 |
| Panc-1 (pancreatic) | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
The lower IC50 values against cancer cells compared to normal cells suggest selective cytotoxicity, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. A study reported that derivatives containing similar structural motifs exhibited significant antibacterial activity against several pathogens, including E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 4.88 µg/mL, indicating strong potential for development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular proteins.
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with DNA or other critical cellular components, leading to apoptosis in cancer cells.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to its anticancer effects .
Case Studies
- In Vitro Testing Against Pancreatic Cancer :
- Antibacterial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
